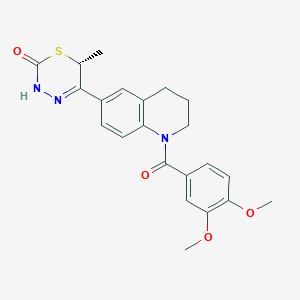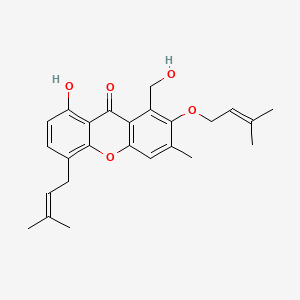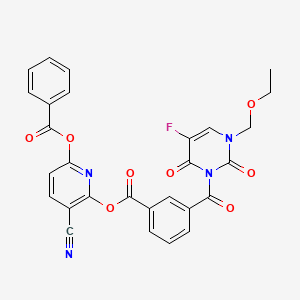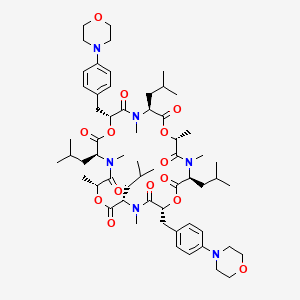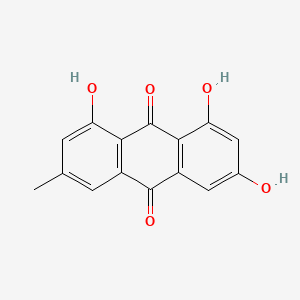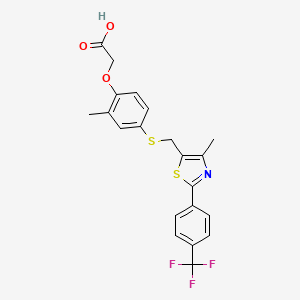
Endurobol
Übersicht
Beschreibung
Cardarine, auch bekannt als GW501516 oder Endurobol, ist ein synthetischer Agonist des Peroxisom-Proliferator-aktivierten Rezeptors delta (PPARδ). Es wurde in den 1990er Jahren durch gemeinschaftliche Forschungsarbeiten von GlaxoSmithKline und Ligand Pharmaceuticals entwickelt. Cardarine hat aufgrund seines Potenzials zur Verbesserung des Lipidstoffwechsels, der Energiehomöostase und der körperlichen Leistungsfähigkeit Aufmerksamkeit erlangt .
Wissenschaftliche Forschungsanwendungen
Chemie: Cardarine wird als Modellverbindung verwendet, um die Aktivierung von PPARδ und seine Auswirkungen auf den Lipidstoffwechsel zu untersuchen.
Biologie: Forschungen haben gezeigt, dass Cardarine die Mitochondrienfunktion verbessern, die Fettsäureoxidation steigern und die Insulinempfindlichkeit verbessern kann.
Medizin: Cardarine hat potenzielle therapeutische Anwendungen bei der Behandlung von Stoffwechselerkrankungen wie Dyslipidämie, Typ-2-Diabetes mellitus und Fettleibigkeit. Es wurde auch auf seine kardioprotektiven und entzündungshemmenden Wirkungen untersucht.
Industrie: Cardarine wird bei der Entwicklung von leistungssteigernden Nahrungsergänzungsmitteln eingesetzt, obwohl seine Verwendung aufgrund potenzieller Gesundheitsrisiken umstritten ist
Wirkmechanismus
Cardarine entfaltet seine Wirkung durch Aktivierung des PPARδ-Rezeptors, der die Expression von Genen reguliert, die am Fettsäureabbau und Energieumsatz beteiligt sind. Die Aktivierung von PPARδ führt zu einer erhöhten Mitochondrienbiogenese, einer verbesserten oxidativen Muskelkapazität und einer gesteigerten Ausdauer. Cardarine zielt auf Gewebe mit hoher Stoffwechselaktivität wie Skelettmuskulatur, Herz und Leber .
Wirkmechanismus
Target of Action
Endurobol, also known as GW501516 or GW-501,516, is a synthetic agonist of the peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ receptors are expressed mainly in active metabolic tissues such as skeletal muscles, the heart, the liver, and neurons .
Mode of Action
This compound interacts with its primary target, the PPARδ receptor, as an activating agonist . This interaction stimulates the absorption of glucose and skeletal muscle tissue . It also promotes the oxidation of fatty acids, leading to fat burning .
Biochemical Pathways
The activation of PPARδ by this compound stimulates the mitochondrial function in various tissues, improving lipid metabolism and energy homeostasis . This activation increases fatty acid oxidation, saving glycogen stores . As a result, it finds indications for the treatment of metabolic diseases, especially dyslipidemia, type-2 diabetes mellitus (T2DM), and hypertriglyceridemia .
Pharmacokinetics
It is known that this compound is administered orally . More research would be needed to provide a detailed outline of the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
This compound’s action results in several molecular and cellular effects. It improves the pancreatic β-cell function and cardiomyocytes function, reduces fibrosis in the heart, and suppresses inflammation in the liver . It also reduces fat deposits in the liver . In the skeletal muscles, this compound induces a strong activation of mitochondrial biogenesis, increasing oxidative muscle capacity and endurance exercise capacity . It also seems to be effective in preventing β-amyloid deposition and Alzheimer’s disease .
Action Environment
Disclaimer: While this compound has shown promising results in some studies, it’s important to note that it was abandoned in clinical development due to potential health risks. Animal testing showed that the drug caused cancer to develop rapidly in several organs .
Biochemische Analyse
Biochemical Properties
Endurobol is a selective agonist (activator) of the PPARδ receptor . It displays high affinity and potency for PPARδ, with over 1,000-fold selectivity over PPARα and PPARγ . In rats, the binding of this compound to PPARδ recruits the coactivator PGC-1α . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It stimulates the mitochondrial function in various tissues, improving lipid metabolism and energy homeostasis . PPARδ receptors, which this compound activates, are expressed mainly in active metabolic tissues such as skeletal muscles, the heart, the liver, and neurons . Activation of these receptors increases fatty acid oxidation, saving glycogen stores . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its action as a PPARδ receptor agonist . The activation of the PPAR-delta pathway by this compound leads to an increase in endurance and acceleration of metabolism while lowering blood lipid levels . This mechanism involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, high doses of this compound given to mice dramatically improved their physical performance . Long-term administration of this compound was associated with the rapid development of cancer in several organs in both mice and rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, low doses of this compound prevented arterial damage in mice . An increase in dosage did not change the magnitude of this protective effect . At high doses, this compound was associated with an increased risk of some forms of tumors in rats and mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It shifts energy metabolism from glucose to fatty acids . This shift in metabolic pathways involves interactions with various enzymes and cofactors and can affect metabolic flux or metabolite levels.
Vorbereitungsmethoden
Cardarine wird durch kombinatorische Chemie und strukturbasiertes Wirkstoffdesign synthetisiert. Der Syntheseweg beinhaltet die Bildung des Thiazolrings und die Anlagerung der Trifluormethylphenylgruppe. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und Katalysatoren wie Kaliumcarbonat. Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Ausbeute und Reinheit durch kontrollierte Reaktionsbedingungen und Reinigungstechniken .
Analyse Chemischer Reaktionen
Cardarine unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Cardarine kann zu Sulfoxiden und Sulfonen oxidiert werden. Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsreaktionen können Sulfoxide mit Reagenzien wie Natriumborhydrid wieder in Sulfide umwandeln.
Substitution: Cardarine kann nucleophile Substitutionsreaktionen eingehen, bei denen die Trifluormethylgruppe unter bestimmten Bedingungen durch andere Nucleophile ersetzt werden kann. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab
Vergleich Mit ähnlichen Verbindungen
Cardarine wird oft mit anderen PPARδ-Agonisten und selektiven Androgenrezeptor-Modulatoren (SARMs) verglichen. Ähnliche Verbindungen sind:
Ostarine (MK-2866): Ein SARM, das Muskelwachstum fördert und die körperliche Leistungsfähigkeit verbessert.
SR9009 (Stenabolic): Ein Rev-ErbA-Agonist, der die Ausdauer und den Fettstoffwechsel verbessert.
Andarine (S4): Ein SARM, das Muskelmasse und -kraft erhöht. Cardarine ist einzigartig in seiner Fähigkeit, PPARδ zu aktivieren, ohne an Androgenrezeptoren zu binden, was es von SARMs unterscheidet .
Eigenschaften
IUPAC Name |
2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO3S2/c1-12-9-16(7-8-17(12)28-10-19(26)27)29-11-18-13(2)25-20(30-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBLKRPLXZNVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041037 | |
| Record name | GW501516 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This drug regulates fatty acid oxidation in several tissues, such as skeletal muscle and adipose tissue. Overexpression of PPARdelta using a transgenic murine model promotes an increase of muscle oxidative capability. It also plays a major role in the metabolic adaptations to western diet characterized by an excessive amount of saturated fat. | |
| Record name | Cardarine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05416 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
317318-70-0 | |
| Record name | GW 501516 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317318-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW 501516 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cardarine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05416 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GW501516 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-501516 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I2HA1NU22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of GW501516?
A: GW501516 acts as a selective agonist of PPARδ, a nuclear receptor involved in regulating lipid and glucose metabolism. [, , , , , , , , , ]
Q2: How does GW501516 interact with PPARδ and what are the downstream consequences?
A: Upon binding to PPARδ, GW501516 induces a conformational change that promotes its heterodimerization with retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as PPAR response elements (PPREs) located in the promoter regions of target genes. [, , , , , ] This interaction modulates the transcription of genes involved in various cellular processes, including lipid metabolism, glucose homeostasis, inflammation, and cell proliferation. [, , , , , , , , , , , , , , , , , ]
Q3: What are the key downstream effects of PPARδ activation by GW501516 in skeletal muscle?
A3: GW501516-mediated PPARδ activation in skeletal muscle has been shown to:
- Enhance fatty acid oxidation through the upregulation of genes such as carnitine palmitoyltransferase 1b (CPT1b). [, ]
- Increase mitochondrial biogenesis and energy expenditure, potentially through the induction of PGC-1α and uncoupling proteins (UCPs). [, , , ]
- Promote a shift towards a more oxidative muscle fiber type, characterized by increased expression of myosin heavy chain I (MHC I). []
- Improve insulin sensitivity and glucose uptake. [, , , ]
Q4: How does GW501516 impact the liver in the context of metabolic disorders?
A4: Research suggests that GW501516:
- Decreases hepatic steatosis by reducing lipid accumulation and improving liver function in models of non-alcoholic fatty liver disease (NAFLD). [, ]
- Improves glucose metabolism by enhancing insulin sensitivity and reducing insulin resistance. [, , ]
- Modulates the expression of key enzymes involved in glucose and lipid metabolism, such as sterol regulatory element-binding protein 1c (SREBP-1c) and GLUT2. [, ]
Q5: Does GW501516 influence inflammation?
A5: GW501516 has demonstrated anti-inflammatory effects in various models:
- Reduction of inflammation in the liver of rats with NAFLD. []
- Amelioration of tubulointerstitial inflammation in a proteinuric kidney disease mouse model, potentially via the TAK1-NFκB pathway. []
- Inhibition of LPS-triggered glutamate release in BV-2 microglial cells, suggesting a potential role in modulating neuroinflammation. []
Q6: Is there any spectroscopic data available for GW501516?
A6: While the provided research papers do not delve into detailed spectroscopic characterization, such information might be found in chemical databases or patents related to the compound.
Q7: What is known about the stability and material compatibility of GW501516?
A7: The research papers primarily focus on the biological activity of GW501516, and detailed information on its material compatibility and stability under various conditions is limited.
Q8: Does GW501516 exhibit any catalytic properties?
A8: GW501516 is primarily recognized for its role as a ligand for PPARδ and does not appear to possess intrinsic catalytic properties based on the provided research.
Q9: How stable is GW501516 under different conditions?
A9: The provided research primarily focuses on the biological effects of GW501516, and specific data on its stability under various conditions is limited.
Q10: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of GW501516?
A10: The research papers do not provide details on specific formulation strategies for GW501516.
Q11: What are the SHE regulations surrounding GW501516?
A: While specific SHE regulations may vary between countries and regions, GW501516 is often subject to restrictions due to its potential for misuse in performance enhancement and concerns regarding its long-term safety profile. [, ]
Q12: What is known about the pharmacokinetics (PK) of GW501516?
A12: The research papers do not provide comprehensive information on the ADME properties of GW501516.
Q13: What in vitro models have been used to study the efficacy of GW501516?
A13: Various cell-based assays have been employed, including:
- Cultured human and rodent skeletal muscle cells to investigate its effects on glucose uptake, fatty acid oxidation, and gene expression. [, , , ]
- Human umbilical vein endothelial cells (HUVECs) to assess its impact on proliferation, apoptosis, and the expression of PAI-1. [, ]
- BV-2 microglial cells to study its role in modulating neuroinflammation and glutamate release. []
Q14: What animal models have been used to investigate the effects of GW501516?
A14: Research has utilized various animal models, including:
- Rodent models of diet-induced obesity (DIO), NAFLD, and type 2 diabetes to assess its metabolic effects. [, , , ]
- Mouse models of proteinuric kidney disease to investigate its impact on renal inflammation. []
- Rat models of corneal damage to assess its potential antifibrotic effects. []
Q15: Have there been any clinical trials conducted with GW501516?
A: While some clinical trials were initiated to evaluate GW501516 for the treatment of dyslipidemia, they were halted due to concerns regarding its long-term safety profile. [, , ]
Q16: Are there any known resistance mechanisms associated with GW501516?
A16: The provided research does not specifically address resistance mechanisms to GW501516.
Q17: What are the known toxicological concerns regarding GW501516?
A: Long-term animal studies raised concerns about the potential for GW501516 to promote tumor development and reduce lifespan, leading to the termination of its clinical development. [, ]
Q18: What drug delivery strategies have been explored for GW501516?
A18: The provided research papers do not focus on specific drug delivery strategies for this compound.
Q19: Are there any biomarkers associated with GW501516 efficacy or toxicity?
A19: The research papers do not explicitly identify specific biomarkers for GW501516 efficacy or toxicity.
Q20: What analytical methods have been used to characterize and quantify GW501516?
A20: Various analytical techniques are commonly employed for the characterization and quantification of GW501516, including:
- High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for detection and quantification in biological samples. []
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective analysis in various matrices. []
- Liquid chromatography-high resolution mass spectrometry (LC-HRMS) for confirmation of GW501516 identification in biological samples like hair. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

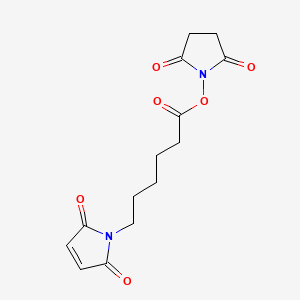

![tert-butyl N-[1-[[2-[[5-[[1-[(6-amino-2-methylpyrimidin-4-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(2,6-ditritiophenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1671206.png)
![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)
![(2S,3S)-N-[(3-amino-5,6-dimethylpyrazin-2-yl)methyl]-2-[[(3S,4S)-4-[[2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]acetyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-3-methylpentanamide](/img/structure/B1671208.png)
![benzyl N-[6-[[(2S)-1-[[2-[[(2S,3S)-5-[[(2S,3S)-1-[(3-amino-5,6-dimethylpyrazin-2-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B1671209.png)
